molecular formula C70H110O36 B2766442 Gypsophilasaponin G4 CAS No. 133632-80-1

Gypsophilasaponin G4

Numéro de catalogue: B2766442
Numéro CAS: 133632-80-1
Poids moléculaire: 1527.614
Clé InChI: SWVOOQWQNVLWAT-OROOLLSRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Gypsophilasaponin G4 is a useful research compound. Its molecular formula is C70H110O36 and its molecular weight is 1527.614. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Structural Elucidation and Key Functional Groups

Gypsophilasaponin G4 features a quillaic acid aglycone (QA) with two oligosaccharide chains:

  • C-3 position : A trisaccharide chain composed of β-D-glucuronic acid (GlcA), β-D-galactose (Gal), and β-D-xylose (Xyl) linked as 3-O-β-D-Gal-(1→2)-[β-D-Xyl-(1→3)]-β-D-GlcA.

  • C-28 position : An ester-linked tetrasaccharide chain containing α-L-rhamnose (Rha), β-D-fucose (Fuc), and two α-L-arabinose (Ara) units .

Key NMR Assignments (Quillaic Acid Aglycone):

Proton/CarbonChemical Shift (δ)Assignment
H-239.55 ppmAldehyde (C-23)
H-164.85 ppmHydroxyl (C-16)
C-28175.8 ppmEster carbonyl

Glycosidation Shifts in Sugar Moieties:

  • GlcA-C3 : δ 84.2 ppm (linked to Xyl).

  • Fuc-C1 : δ 93.7 ppm (ester linkage to QA C-28) .

Acid Hydrolysis Reactions

Controlled acid hydrolysis (5% HCl, reflux) cleaves glycosidic and ester bonds:

  • Products : Aglycone (quillaic acid) and monosaccharides (glucuronic acid, galactose, xylose, fucose, rhamnose, arabinose).

  • Mechanism : Protonation of glycosidic oxygen leads to cleavage, releasing sugars and the triterpene core .

Hydrolysis Fragments Identified:

  • Aglycone : Characteristic methyl groups at δ 0.72–1.50 ppm (NMR).

  • Sugars : Detected via TLC (Rf = 0.28 for glucose) .

Mass Spectrometric Fragmentation

ESI-MS analysis reveals fragmentation pathways:

  • Deprotonated Molecule [M-H]⁻ : m/z 1609.6915 (C₇₄H₁₁₃O₃₈).

  • Key Fragments :

    • m/z 939.4635: Loss of α-chain (2dHex, Pent, Hex, 2Ac).

    • m/z 485.327: Quillaic acid ion ([C₃₀H₄₅O₅]⁻).

    • m/z 469.333: Gypsogenin fragment ([C₃₀H₄₅O₄]⁻) .

Fragmentation Pathway:

G4[M-Hα-chain]QA/gypsogenin+sugar residues\text{G4} \rightarrow [\text{M-H} - \alpha\text{-chain}]^- \rightarrow \text{QA/gypsogenin} + \text{sugar residues}

Enzymatic Interactions

While direct chemical reactions with enzymes are less documented, this compound’s structural features enable:

  • Lipase/α-glucosidase inhibition : Attributed to hydrophobic aglycone interactions with enzyme active sites .

  • Hemolytic activity : Mediated by membrane disruption via cholesterol binding .

Membrane Interaction Dynamics

Molecular dynamics simulations show:

  • Cholesterol-dependent insertion : The aglycone embeds into lipid bilayers (sphingomyelin/cholesterol membranes).

  • Surface pressure increase : Monolayer studies indicate saponin-lipid complex formation at air-water interfaces .

Propriétés

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8aS,12aS,14bR)-8a-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6S)-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H110O36/c1-25-36(76)43(83)54(104-61-49(89)52(102-59-46(86)41(81)39(79)31(20-71)97-59)50(26(2)96-61)100-57-44(84)37(77)29(74)22-93-57)62(95-25)106-64(92)70-17-15-65(3,4)19-28(70)27-9-10-34-66(5)13-12-35(67(6,24-73)33(66)11-14-69(34,8)68(27,7)16-18-70)99-63-55(105-60-47(87)42(82)40(80)32(21-72)98-60)51(48(88)53(103-63)56(90)91)101-58-45(85)38(78)30(75)23-94-58/h9,24-26,28-55,57-63,71-72,74-89H,10-23H2,1-8H3,(H,90,91)/t25-,26+,28+,29-,30-,31-,32-,33?,34?,35+,36+,37+,38+,39-,40+,41+,42+,43+,44-,45-,46-,47-,48+,49-,50+,51+,52+,53+,54-,55-,57+,58+,59+,60+,61+,62+,63-,66+,67+,68-,69-,70+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVOOQWQNVLWAT-OROOLLSRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(=O)C23CCC(CC2C4=CCC5C6(CCC(C(C6CCC5(C4(CC3)C)C)(C)C=O)OC7C(C(C(C(O7)C(=O)O)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)(C)C)OC1C(C(C(C(O1)C)OC1C(C(C(CO1)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)[C@@]23CC[C@@]4(C(=CCC5[C@]4(CCC6[C@@]5(CC[C@@H]([C@@]6(C)C=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)C)C)[C@@H]2CC(CC3)(C)C)C)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H110O36
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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